molecular formula C16H13F4NO2 B14896489 Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14896489
M. Wt: 327.27 g/mol
InChI Key: JDPVFGIIMXQZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, a fluoro group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with an amino group in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline
  • 4-Cyano-3-(trifluoromethyl)aniline
  • 2-Fluoro-3-(trifluoromethyl)aniline

Uniqueness

Methyl 3-amino-2-fluoro-3’-methyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C16H13F4NO2

Molecular Weight

327.27 g/mol

IUPAC Name

methyl 2-amino-3-fluoro-4-[3-methyl-2-(trifluoromethyl)phenyl]benzoate

InChI

InChI=1S/C16H13F4NO2/c1-8-4-3-5-9(12(8)16(18,19)20)10-6-7-11(15(22)23-2)14(21)13(10)17/h3-7H,21H2,1-2H3

InChI Key

JDPVFGIIMXQZIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C(=C(C=C2)C(=O)OC)N)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.